6-chloro-4-ethyl-9-[2-(2-methoxyphenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
6-CHLORO-4-ETHYL-9-[2-(2-METHOXYPHENYL)ETHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-4-ETHYL-9-[2-(2-METHOXYPHENYL)ETHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Oxazin Ring: The oxazin ring is introduced by reacting the chromene derivative with an appropriate amine and a chlorinating agent.
Substitution Reactions: The final compound is obtained by introducing the chloro, ethyl, and methoxyphenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-4-ETHYL-9-[2-(2-METHOXYPHENYL)ETHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-CHLORO-4-ETHYL-9-[2-(2-METHOXYPHENYL)ETHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antiviral agent.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-CHLORO-4-ETHYL-9-[2-(2-METHOXYPHENYL)ETHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-ethyl-9-(2-furylmethyl)-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-9-ium
- 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
6-CHLORO-4-ETHYL-9-[2-(2-METHOXYPHENYL)ETHYL]-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE is unique due to its specific substitution pattern and the presence of both chromene and oxazin rings
Properties
Molecular Formula |
C22H22ClNO4 |
---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
6-chloro-4-ethyl-9-[2-(2-methoxyphenyl)ethyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H22ClNO4/c1-3-14-10-20(25)28-21-16(14)11-18(23)22-17(21)12-24(13-27-22)9-8-15-6-4-5-7-19(15)26-2/h4-7,10-11H,3,8-9,12-13H2,1-2H3 |
InChI Key |
UZTHUROQMRJKEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CCC4=CC=CC=C4OC |
Origin of Product |
United States |
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